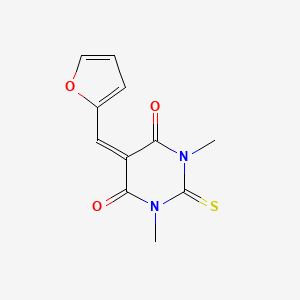![molecular formula C11H11N3O2 B5758710 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide (MPAA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the acrylamide family, which is known for its diverse range of applications in various fields, including medicine, agriculture, and industry. MPAA has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide is not fully understood. However, it is believed to act by binding to the active sites of enzymes, thereby inhibiting their activity. It has also been shown to interact with metal ions, leading to the formation of stable complexes that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin. This makes it a potential candidate for the development of skin whitening agents. 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. It is also highly soluble in organic solvents, making it easy to handle and manipulate. However, it also has some limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other compounds, which may limit its use in some experiments.
未来方向
There are several future directions for the study of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide. One potential direction is the development of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide-based drugs for the treatment of various diseases. Another potential direction is the use of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the synthesis of novel derivatives of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide with improved properties and applications is an area of active research. Finally, the study of the mechanism of action of 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide and its interactions with enzymes and metal ions is an important area of research that may lead to the development of new drugs and diagnostic tools.
合成方法
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with cyanoacetic acid and acryloyl chloride. This method involves the formation of an intermediate product, which is then treated with potassium carbonate to yield 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide. Other methods include the reaction of 4-methoxyaniline with cyanoacetic ester and acrylonitrile, or the reaction of 4-methoxyphenylamine with cyanoacetyl chloride and acrylonitrile. These methods have been optimized to yield high purity 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide with good yields.
科学研究应用
2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. This makes it a promising candidate for the development of drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. 2-cyano-3-[(4-methoxyphenyl)amino]acrylamide has also been studied for its use as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples.
属性
IUPAC Name |
(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)14-7-8(6-12)11(13)15/h2-5,7,14H,1H3,(H2,13,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMOWKYVIPPRKB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5758636.png)
![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)

![2-[(2,6-difluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5758650.png)
![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B5758664.png)
![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5758673.png)

![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)
![6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5758727.png)